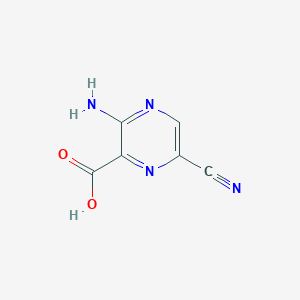
3-Amino-6-cyanopyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-cyanopyrazine-2-carboxylic acid is a versatile organic compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol . This compound belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of amino, cyano, and carboxylic acid functional groups makes this compound a valuable building block in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-cyanopyrazine-2-carboxylic acid typically involves the reaction of suitable pyrazine derivatives with appropriate reagents. One common method includes the use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate, which undergoes nucleophilic substitution reactions to introduce the amino and carboxylic acid groups . The reaction conditions often involve the use of palladium-catalyzed cyanation and subsequent nucleophilic fluorination and nitrile hydration steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 3-Amino-6-cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .
科学的研究の応用
3-Amino-6-cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and metal-organic frameworks.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
作用機序
The mechanism of action of 3-amino-6-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of functional groups such as the amino and cyano groups allows for specific interactions with target molecules, leading to the desired biological effects .
類似化合物との比較
3-Amino-2-pyrazinecarboxylic acid: This compound has a similar structure but lacks the cyano group, which affects its reactivity and applications.
3-Aminopyrazine-2-carboxylic acid: Another related compound with different functional groups, leading to variations in its chemical behavior and uses.
Uniqueness: 3-Amino-6-cyanopyrazine-2-carboxylic acid is unique due to the presence of both amino and cyano groups, which provide distinct reactivity patterns and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with metals further enhances its versatility in scientific research and industrial applications .
特性
分子式 |
C6H4N4O2 |
|---|---|
分子量 |
164.12 g/mol |
IUPAC名 |
3-amino-6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c7-1-3-2-9-5(8)4(10-3)6(11)12/h2H,(H2,8,9)(H,11,12) |
InChIキー |
IDMYVNQNGWCNDY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


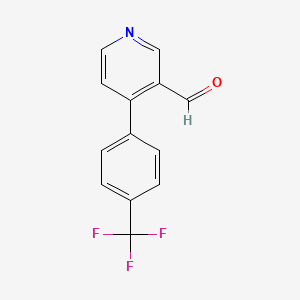
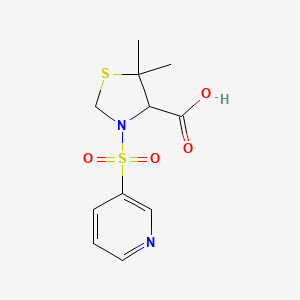
![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)


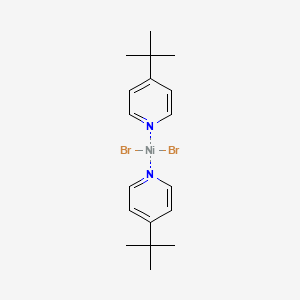
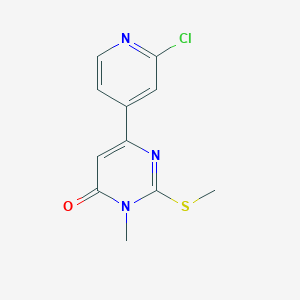
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
